molecular formula C13H11ClN2 B11879175 5-Chloro-2-(pyridin-3-yl)indoline

5-Chloro-2-(pyridin-3-yl)indoline

Cat. No.: B11879175
M. Wt: 230.69 g/mol
InChI Key: UGPQWUWYUMPMAL-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both chlorine and pyridine moieties in this compound enhances its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-3-yl)indoline typically involves the reaction of 5-chloroindoline with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-chloroindoline is reacted with a pyridine boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine or pyridine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted indoline derivatives .

Scientific Research Applications

5-Chloro-2-(pyridin-3-yl)indoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

  • 5-Chloro-2-(pyridin-2-yl)indoline
  • 5-Chloro-2-(pyridin-4-yl)indoline
  • 5-Bromo-2-(pyridin-3-yl)indoline

Comparison: 5-Chloro-2-(pyridin-3-yl)indoline is unique due to the specific positioning of the chlorine and pyridine moieties, which can influence its reactivity and biological activity. Compared to its analogs, such as 5-Chloro-2-(pyridin-2-yl)indoline, the compound may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects .

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

5-chloro-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11ClN2/c14-11-3-4-12-10(6-11)7-13(16-12)9-2-1-5-15-8-9/h1-6,8,13,16H,7H2

InChI Key

UGPQWUWYUMPMAL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

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